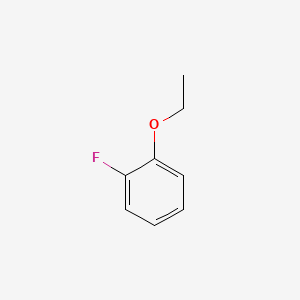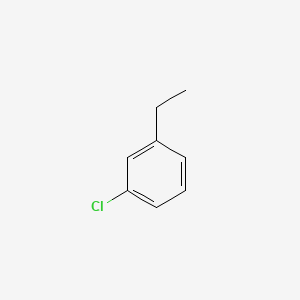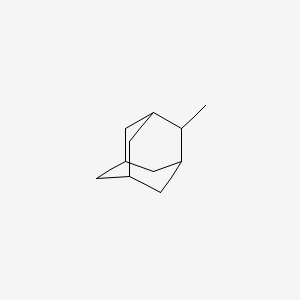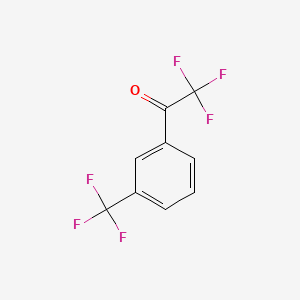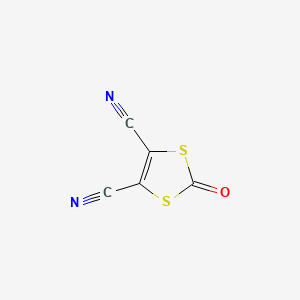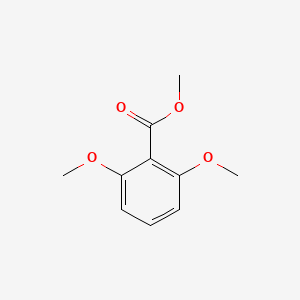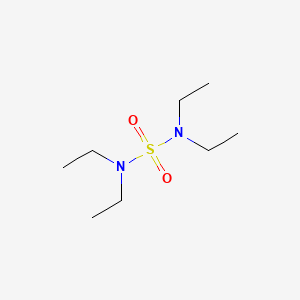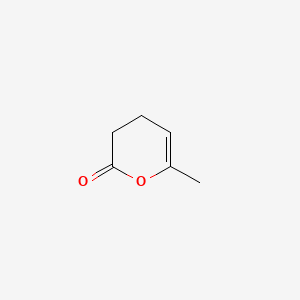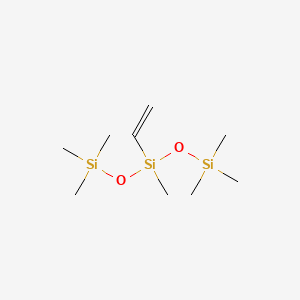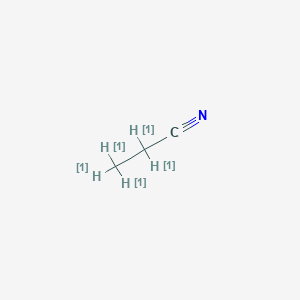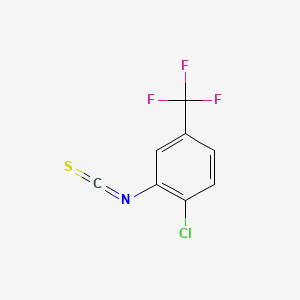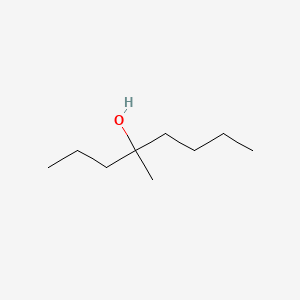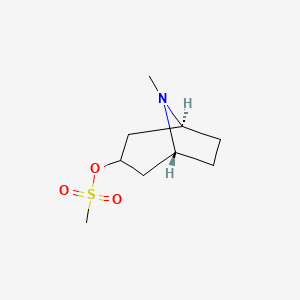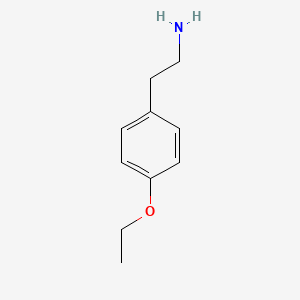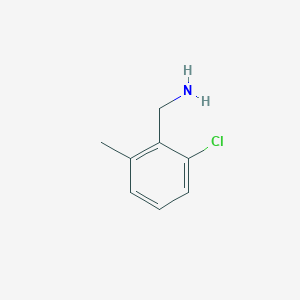
2-Chloro-6-methylbenzylamine
Descripción general
Descripción
2-Chloro-6-methylbenzylamine is a chemical compound with the formula C8H10ClN . It has a molecular weight of 155.625 . The IUPAC Standard InChI is InChI=1S/C8H10ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylbenzylamine consists of a benzene ring substituted with a chlorine atom and a methyl group at the 2 and 6 positions, respectively, and a benzylamine group . The 3D structure can be viewed using specific software .Aplicaciones Científicas De Investigación
Structural and Spectroscopic Analysis
2-Chloro-6-methylbenzylamine has been investigated for its structural and spectroscopic properties. Studies have utilized methods like X-ray diffraction analysis, FT-IR, Raman spectroscopy, and quantum chemical calculations to understand its structural and spectral parameters. These studies contribute to a deeper understanding of the compound's chemical characteristics and potential applications in materials science and chemistry (Čajan & Trávníček, 2011).
Chiral Derivatizing Agent
The compound has been used as a chiral derivatizing agent, particularly in the context of NMR spectroscopy. For instance, its efficiency in determining the enantiomeric composition of certain substances has been demonstrated. This application is significant in the field of stereochemistry and for the analysis of complex organic compounds (Uccello-Barretta et al., 2000).
Synthesis and Crystal Structure Analysis
Research has also been conducted on the synthesis and crystal structure of derivatives of 2-Chloro-6-methylbenzylamine. These studies are pivotal for understanding the crystalline forms of various compounds, which can have implications in pharmaceuticals and materials engineering (Guo et al., 2007).
Intramolecular Hydrogen Bonding in Cyclic Amides
The compound plays a role in the study of intramolecular hydrogen bonding within certain cyclic amides. Understanding these interactions is crucial for the development of new pharmaceuticals and for gaining insights into molecular dynamics (Sandoval‐Lira et al., 2015).
Purification Methods
Studies have explored the use of derivatives of 2-Chloro-6-methylbenzylamine in purification methods, such as in the purification of specific acids. This research is important for developing more efficient and effective purification techniques in chemistry and industrial processes (Ley & Yates, 2008).
Asymmetric Synthesis
The compound has been utilized in the asymmetric synthesis of chiral aminophosphines and other related compounds. This area of research is crucial for the development of asymmetric catalysts and pharmaceuticals (Kolodiazhnyi et al., 2003).
Application in Supramolecular Chemistry
Research has been conducted on the use of 2-Chloro-6-methylbenzylamine derivatives in supramolecular chemistry. This includes the creation of novel compounds with potential applications in the development of new materials with unique properties (Moral et al., 2010).
Safety And Hazards
2-Chloro-6-methylbenzylamine is classified as a substance that causes severe skin burns and eye damage (Hazard Statements H318) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
(2-chloro-6-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-3-2-4-8(9)7(6)5-10/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQIAYXZZULKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334735 | |
| Record name | 2-Chloro-6-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylbenzylamine | |
CAS RN |
57264-46-7 | |
| Record name | 2-Chloro-6-methylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

